2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a unique structure combining an imidazo[4,3-c][1,2,4]triazole core with a methoxyphenyl group and a pyridin-2-ylmethyl substituent
Preparation Methods
The synthesis of 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the imidazo[4,3-c][1,2,4]triazole core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the core structure.
Attachment of the pyridin-2-ylmethyl substituent: This is typically done through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe or tool in various biological assays to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE include other imidazo[4,3-c][1,2,4]triazole derivatives. These compounds share the core structure but differ in their substituents, which can significantly impact their properties and applications. The uniqueness of 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N6O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)-3,5-dioxo-7H-imidazo[5,1-c][1,2,4]triazol-2-yl]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H18N6O4/c1-29-15-7-5-14(6-8-15)23-11-16-22-24(19(28)25(16)18(23)27)12-17(26)21-10-13-4-2-3-9-20-13/h2-9H,10-12H2,1H3,(H,21,26) |
InChI Key |
MHKPUXBADWQAIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=NN(C(=O)N3C2=O)CC(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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